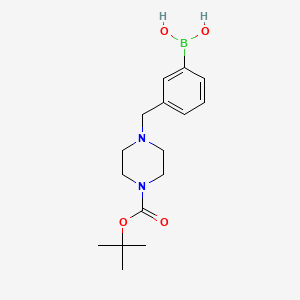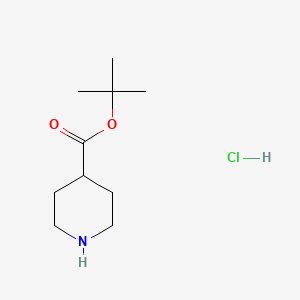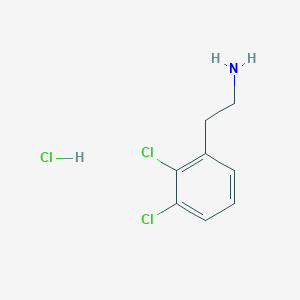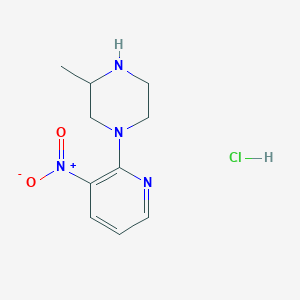
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
Descripción general
Descripción
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a chemical compound that has gained significant attention in the field of medical, environmental, and industrial research. It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is C10H14N4O2 HCl . Its molecular weight is 258.70 .Physical And Chemical Properties Analysis
The molecular formula of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is C10H14N4O2 HCl, and its molecular weight is 258.70 .Aplicaciones Científicas De Investigación
-
Urease Inhibition
- Field: Medicinal and Pharmaceutical Chemistry
- Application: This compound has been synthesized and investigated for its potential as a urease inhibitor . Urease is a nickel-dependent enzyme found in various life forms, which catalyzes the breakdown of urea into ammonia and carbamate .
- Method: Derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and investigated for urease inhibition by in vitro inhibition assays .
- Results: The results showed that certain derivatives are active inhibitors, having IC50 values lower than the standard thiourea . These compounds also exhibited good biocompatibility in human blood cells .
-
Kinase Inhibition
- Field: Biochemical Research
- Application: Although not the intended target, this compound showed significant activity on the kinase p70S6Kβ .
- Method: The compound was tested for its inhibitory potency on the intended target kinase, MPS1 .
- Results: The compound did not show the expected inhibitory potency on MPS1, but it did show significant activity on the kinase p70S6Kβ .
- Proteomics Research
- Field: Biochemistry
- Application: This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method: The specific methods of application in proteomics research can vary widely, but typically involve the use of this compound in various biochemical assays and experiments .
- Results: The outcomes of these studies can also vary widely, depending on the specific research goals .
Propiedades
IUPAC Name |
3-methyl-1-(3-nitropyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10;/h2-4,8,11H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAFYEACRZEIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



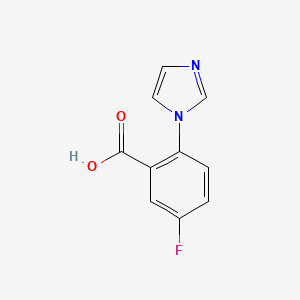
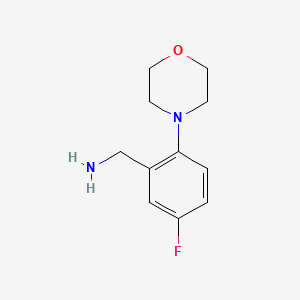

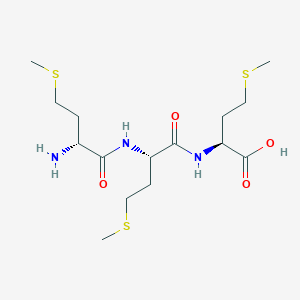
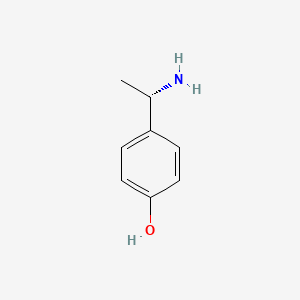
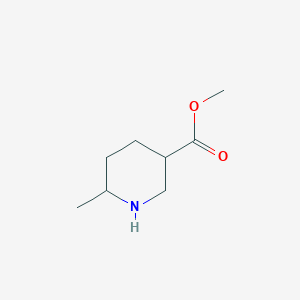
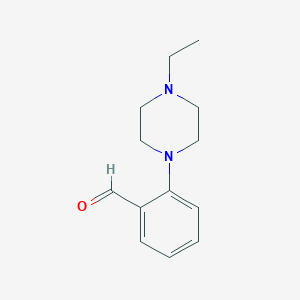
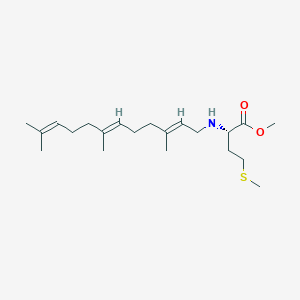
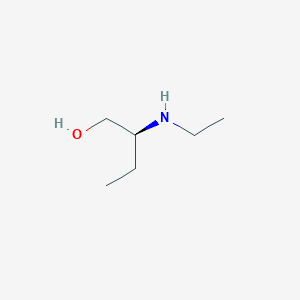
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)

